(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
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Overview
Description
(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone: is a synthetic organic compound that features a complex structure with multiple functional groups
Mechanism of Action
Target of Action
Similar compounds with a fluorophenyl and piperazine structure have been found to interact with various receptors
Mode of Action
Compounds with similar structures have been found to exhibit inverse agonist behavior, binding to their target receptors and causing a reduction in their activity . The specific interactions of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Similar compounds have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated pyrrole.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a dihaloalkane.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride reacts with the piperazine ring.
Final Coupling: The final step involves coupling the pyrrole and piperazine derivatives through a carbonylation reaction to form the methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting the methanone to a methanol derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products Formed
Oxidation: Pyrrole oxides and other oxidized derivatives.
Reduction: Methanol derivatives and reduced forms of the compound.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a target for pharmaceutical research.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-chlorophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
- (4-(4-bromophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
- (4-(4-methylphenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
Uniqueness
The uniqueness of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone lies in the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its analogs with different substituents.
Biological Activity
The compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and comparisons with similar compounds.
Chemical Structure and Properties
This compound features a unique structure combining a pyrrole ring, a piperazine moiety, and a fluorophenyl group. The presence of the fluorine atom is significant as it can enhance the compound's stability and influence its interaction with biological targets.
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C16H18FN3O3S |
Molecular Weight | 351.39 g/mol |
CAS Number | 1797191-01-5 |
Anticancer Potential
Recent studies have indicated that this compound may exhibit significant anticancer properties. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, potentially through apoptosis induction. For instance, a study showed that derivatives with similar structures exhibited IC50 values in the low micromolar range against cancer cell lines, suggesting strong cytotoxic effects .
The mechanism by which this compound exerts its biological effects is likely related to its ability to bind to specific proteins or enzymes involved in cell signaling pathways. Preliminary docking studies suggest that it may interact with tyrosinase-related enzymes, which are crucial in melanin synthesis and are implicated in certain skin cancers . This binding could inhibit enzymatic activity and disrupt cancer cell metabolism.
Antimicrobial Activity
In addition to anticancer properties, the compound has been evaluated for antimicrobial activity. Studies have shown promising results against various bacterial strains, indicating its potential as an antibacterial agent. The presence of the piperazine moiety is thought to enhance its membrane permeability, allowing it to exert its effects on bacterial cells effectively .
Case Studies
Several case studies have explored the biological activity of related compounds to provide insights into the efficacy and safety profiles of this compound:
- Anticancer Study : A derivative of this compound was tested against human breast cancer cells, showing an IC50 value of 5 µM. The study highlighted its ability to induce apoptosis via mitochondrial pathways .
- Antimicrobial Activity : In a study assessing various fluorinated piperazine derivatives, one analog demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC value of 12 µg/mL .
- Tyrosinase Inhibition : Another study focused on tyrosinase inhibitors found that structurally similar compounds had IC50 values ranging from 0.18 µM to 17.76 µM against Agaricus bisporus tyrosinase, suggesting potential for skin-related applications .
Comparison with Similar Compounds
The biological activity of this compound can be compared with similar compounds:
Compound | IC50 (µM) | Activity Type |
---|---|---|
(4-(4-chlorophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone | 7.5 | Anticancer |
(4-(4-bromophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone | 10.0 | Antimicrobial |
(4-(fluorobenzyl)piperazin-1-yl)(3-chloro-nitrophenyl)methanone | 0.18 | Tyrosinase inhibition |
Properties
IUPAC Name |
[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c1-24(22,23)20-8-6-19(7-9-20)16(21)15-10-13(11-18-15)12-2-4-14(17)5-3-12/h2-5,10-11,18H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JULGJEWQUOAZEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.